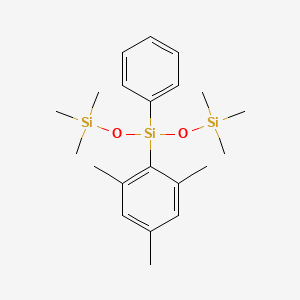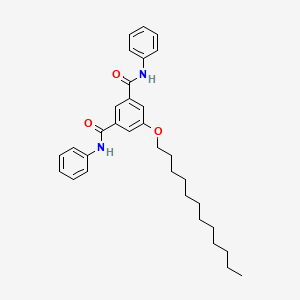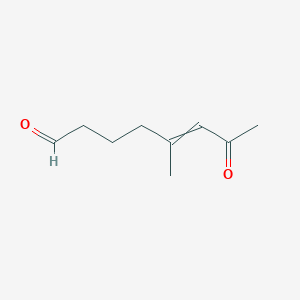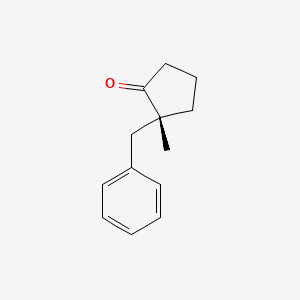![molecular formula C11H16N2O4S B14218981 Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate CAS No. 824936-76-7](/img/structure/B14218981.png)
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is an organic compound with a complex structure that includes an aminoethyl group, a methanesulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the aminoethyl group.
Sulfonylation: Finally, the amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1-aminoethyl)-2-[(methylsulfonyl)amino]benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Ethyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminoethyl and methanesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
824936-76-7 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methyl 5-(1-aminoethyl)-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-7(12)8-4-5-10(13-18(3,15)16)9(6-8)11(14)17-2/h4-7,13H,12H2,1-3H3 |
InChI Key |
LKCOXGOGPCUZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


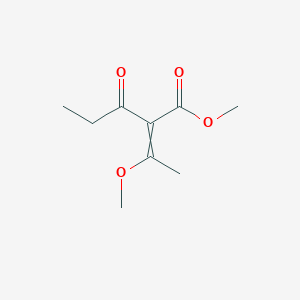
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)

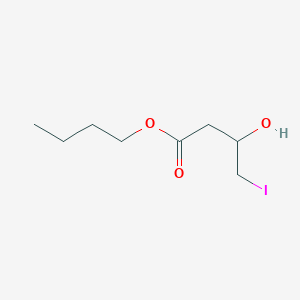
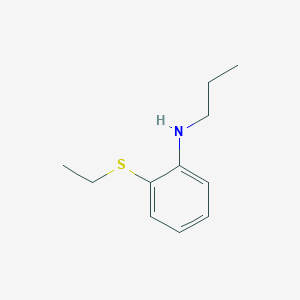
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
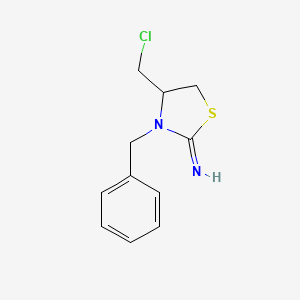
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
